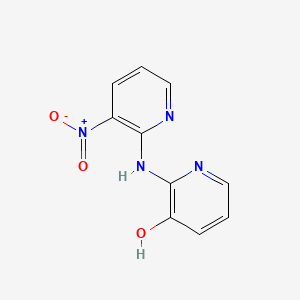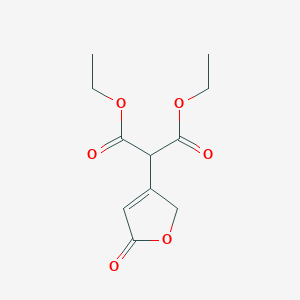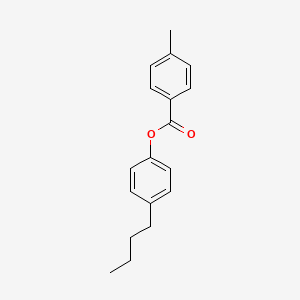
4-Butylphenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylphenyl 4-methylbenzoate is an organic compound belonging to the ester family It is characterized by a benzene ring substituted with a butyl group and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylphenyl 4-methylbenzoate typically involves esterification reactions. One common method is the reaction between 4-butylphenol and 4-methylbenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Butylphenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens or nitrating agents in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 4-Butylbenzoic acid and 4-methylbenzoic acid.
Reduction: 4-Butylphenylmethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Butylphenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a component in certain polymer formulations.
Mechanism of Action
The mechanism of action of 4-Butylphenyl 4-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The benzene ring’s substituents can influence the compound’s reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
Methyl benzoate: An ester with a similar structure but without the butyl group.
Ethyl benzoate: Another ester with an ethyl group instead of a butyl group.
Butyl benzoate: Similar but lacks the methyl group on the benzene ring.
Uniqueness: 4-Butylphenyl 4-methylbenzoate is unique due to the presence of both butyl and methyl groups on the benzene ring, which can significantly influence its chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
52709-88-3 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(4-butylphenyl) 4-methylbenzoate |
InChI |
InChI=1S/C18H20O2/c1-3-4-5-15-8-12-17(13-9-15)20-18(19)16-10-6-14(2)7-11-16/h6-13H,3-5H2,1-2H3 |
InChI Key |
GSRYYYQXHBANQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



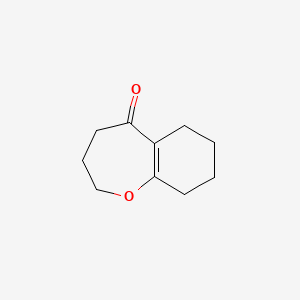
![2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid](/img/structure/B14632676.png)
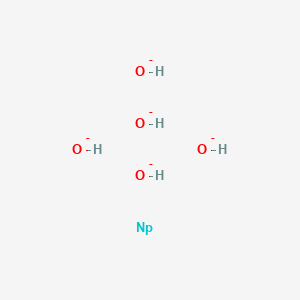
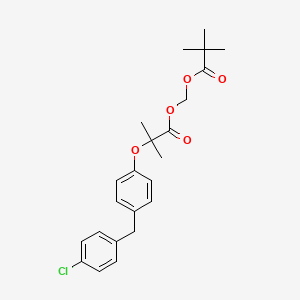



![[(tert-Butylperoxy)(ethoxy)methyl]benzene](/img/structure/B14632706.png)

![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
![3-[2-(1,3-Dioxolan-2-yl)pyridin-4-yl]aniline](/img/structure/B14632721.png)
